butyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL (2E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANOACRYLATE is a chemical compound known for its unique structure and properties It is characterized by the presence of a butyl group, a chlorophenyl group, a furyl group, and a cyanoacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL (2E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANOACRYLATE typically involves the reaction of butyl cyanoacetate with 4-chlorobenzaldehyde and furfural in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
BUTYL (2E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANOACRYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted cyanoacrylates or chlorophenyl derivatives.
Scientific Research Applications
BUTYL (2E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANOACRYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives and coatings due to its strong bonding properties
Mechanism of Action
The mechanism of action of BUTYL (2E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANOACRYLATE involves its interaction with biological molecules. The cyanoacrylate moiety can form covalent bonds with nucleophilic groups in proteins and enzymes, leading to inhibition of their activity. This compound can also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane
- tert-butyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate
Uniqueness
BUTYL (2E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANOACRYLATE is unique due to its combination of a cyanoacrylate moiety with a chlorophenyl and furyl group. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C18H16ClNO3 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
butyl (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C18H16ClNO3/c1-2-3-10-22-18(21)14(12-20)11-16-8-9-17(23-16)13-4-6-15(19)7-5-13/h4-9,11H,2-3,10H2,1H3/b14-11+ |
InChI Key |
YIUDRBUTLSAACK-SDNWHVSQSA-N |
Isomeric SMILES |
CCCCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C#N |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.